(S)-2-chloropropanoate

Description

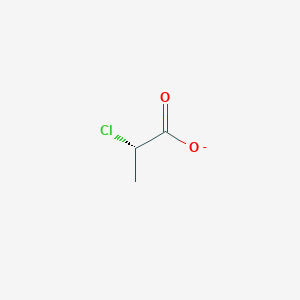

(S)-2-Chloropropanoate (methyl ester: C₄H₇ClO₂, CAS 73246-45-4) is a chiral carboxylic acid ester characterized by a chlorine atom at the second carbon of the propanoate backbone and an (S)-configuration stereocenter. It is a colorless liquid with a density of 1.143 g/mL (25°C) and a boiling point of 80–82°C at 110 mmHg . The compound is pivotal in organic synthesis and enzymology, serving as a substrate for 2-haloacrylate reductase (EC 1.3.1.103), an enzyme involved in the degradation of organohalogens in Burkholderia spp. . Its high enantiomeric purity (>98%) and stereospecific reactivity make it valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C3H4ClO2- |

|---|---|

Molecular Weight |

107.51 g/mol |

IUPAC Name |

(2S)-2-chloropropanoate |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1/t2-/m0/s1 |

InChI Key |

GAWAYYRQGQZKCR-REOHCLBHSA-M |

SMILES |

CC(C(=O)[O-])Cl |

Isomeric SMILES |

C[C@@H](C(=O)[O-])Cl |

Canonical SMILES |

CC(C(=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (S)-2-chloropropanoate and related compounds:

Key Research Findings

Enzymatic Specificity: Kinetic studies show that this compound’s $ K_m $ for 2-haloacrylate reductase is 0.5 mM, 10-fold lower than non-chiral analogs, highlighting stereochemical precision .

Antimicrobial Activity: Ethyl 2-chloropropanoate-derived thiazoles exhibit broad-spectrum activity, with MIC values of 0.25–2 µg/mL against fungi (C. albicans) and bacteria (E. coli) .

Thermodynamic Stability : The methyl ester’s lower boiling point (80–82°C at 110 mmHg) vs. isobutyl (176°C at 760 mmHg) reflects increased van der Waals forces in the latter .

Preparation Methods

Porcine Pancreatic Lipase-Catalyzed Hydrolysis

The CN1868997A patent describes a stereoselective hydrolysis process using porcine pancreatic lipase (PPL) under mild aqueous conditions. Racemic 2-chloropropanoate esters undergo kinetic resolution in phosphate buffer (pH 6.8–7.6) at 20–35°C, with enzyme loading at 3–30% of substrate mass. After 4–14 hours, the (S)-ester remains unhydrolyzed while the (R)-acid forms, enabling separation via dichloromethane extraction.

Reaction Mechanism :

Optimized Parameters :

-

Temperature : 30°C (balance reaction rate vs. enzyme denaturation)

-

pH : 7.2 phosphate buffer (maximizes lipase activity)

-

Enzyme Loading : 10–20% w/w (achieves 95–98% e.e. in 8 hours)

Table 1: Enzymatic Resolution Performance

| Substrate | Time (h) | (S)-Ester Yield (%) | e.e. (%) |

|---|---|---|---|

| Methyl ester | 6 | 45 | 98 |

| Ethyl ester | 8 | 48 | 97 |

| n-Butyl ester | 10 | 42 | 96 |

Post-reaction processing involves centrifugation to recover PPL for reuse, followed by acidification of the aqueous phase to precipitate (R)-2-chloropropionic acid. This method reduces waste compared to classical resolution techniques, though substrate solubility limitations persist in purely aqueous systems.

Chlorination of Alkyl Lactates via Phosgene Intermediates

Two-Step Chloroformate Decomposition

EP0163435A2 details a phosgene-based route starting from alkyl lactates. In step one, L-methyl lactate reacts with phosgene (COCl₂) and pyridine at 0–5°C to form a chloroformate intermediate. Step two involves thermal decomposition at 60–80°C with catalytic pyridine (0.1–1% w/w) to yield (S)-2-chloropropanoate.

Critical Considerations :

-

Racemization Control : Temperatures >80°C induce racemization, necessitating precise thermal management.

-

Solvent Selection : Dichloromethane minimizes side reactions during phosgene addition.

-

Base Catalysis : Pyridine (0.2 mol per mol lactate) accelerates CO₂ elimination during decomposition.

Reaction Pathway :

Table 2: Phosgene Method Yield vs. Conditions

| Pyridine (%) | Temperature (°C) | Purity (%) | e.e. (%) |

|---|---|---|---|

| 0.1 | 60 | 78 | 92 |

| 0.5 | 70 | 85 | 94 |

| 1.0 | 80 | 82 | 89 |

This method achieves higher volumetric productivity than enzymatic approaches but requires stringent safety protocols for phosgene handling. Industrial adaptations employ continuous flow reactors to mitigate risks.

Alternative Synthetic Routes

Sulfonate Intermediate Strategy

Early approaches (Ugo et al., 1989) utilized optically pure 2-methanesulfonyl propionate, reacting with AlCl₃ to displace the sulfonyl group with chloride. While effective, this method suffers from stoichiometric metal waste and lower atom economy (45–50% yield).

Direct Chlorination of (S)-2-Chloropropanol

Koppenhoefer’s method (1988) oxidizes (S)-2-chloropropanol to the acid, followed by esterification. However, multi-step synthesis and purification challenges limit its industrial adoption.

Comparison of Methods :

Table 3: Methodological Trade-offs

| Method | Yield (%) | e.e. (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Enzymatic Resolution | 45–48 | 96–98 | Low | High |

| Phosgene Chlorination | 78–85 | 89–94 | Moderate | Medium |

| Sulfonate Displacement | 45–50 | 99 | High | Low |

Industrial-Scale Optimization Challenges

Q & A

Q. How can researchers integrate this compound’s chiral properties into supramolecular chemistry studies?

- Methodology : Synthesize chiral metal-organic frameworks (MOFs) using this compound as a ligand. Characterize host-guest interactions via X-ray diffraction and NMR titration. Compare enantioselective adsorption capacities (e.g., for pharmaceuticals) with racemic analogs .

Guidelines for Data Reporting and Reproducibility

- Data Transparency : Publish raw chromatograms, spectral data, and computational input files as supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts of interest and negative results. Use plagiarism-checking software for literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.